N-Tosyl-D-phenylalanine

Overview

Description

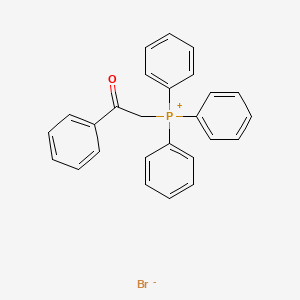

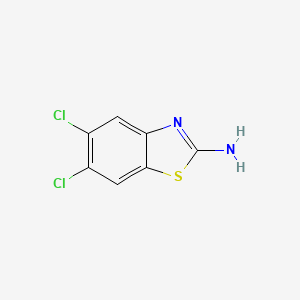

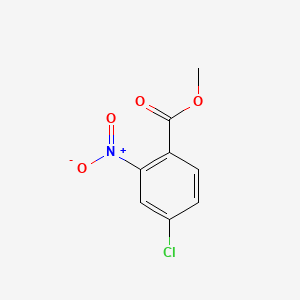

N-Tosyl-D-phenylalanine is a compound with the molecular formula C16H17NO4S . It is also known by other names such as ®-2-(4-methylphenylsulfonamido)-3-phenylpropanoic acid and (2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid .

Synthesis Analysis

The synthesis of substituted D-phenylalanines, including this compound, can be achieved starting from inexpensive cinnamic acids. This is done through a one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, which is based on stereoselective oxidation and nonselective reduction .Molecular Structure Analysis

The this compound molecule contains a total of 40 bonds. There are 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfonamide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 319.4 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Biosynthesis and Metabolic Utilization

- Phenylalanine plays an essential role in the interconnection between primary and secondary metabolism in plants. It serves as a precursor for numerous plant compounds crucial for growth, development, and defense against stresses, as well as in the biosynthesis of phenylpropanoids, particularly lignin in trees (Pascual et al., 2016).

Phenylalanine Detection and Analysis

- Electrochemical sensors and biosensors have been developed for the detection of phenylalanine, which is significant due to its transformation into neurotransmitters and its role in genetic disorders like phenylketonuria (Dinu & Apetrei, 2020).

Enhancing Phenylalanine Production

- Research on enhancing L-Phenylalanine production using E. coli has been conducted, focusing on identifying key enzymes through multi-enzyme reaction systems (Ding et al., 2016).

Phenylalanine in Plant Growth and Development

- Studies on Arabidopsis thaliana have highlighted the roles of phenylalanine in germination, seed-to-seedling transition, organelle function, and generation of defense mechanisms (Perkowski & Warpeha, 2019).

Chemical Synthesis and Applications

- Synthesis of enantiomerically pure phenylalanine derivatives like 1-Amino-2-phenylcycloalkanecarboxylic acids (cnPhe) has been explored for their applications in modern drug discovery (Lasa & Cativiela, 2006).

Biomedical Applications

- Phenylalanine derivatives, such as phenylalanine ammonia lyase (PAL), have been used in the treatment of disorders like phenylketonuria and in the production of various therapeutically valuable metabolites (Kawatra et al., 2020).

Structural Studies

- Research has been conducted on the crystal structures of phenylalanine derivatives, which contributes to our understanding of molecular interactions and properties (Veen & Low, 1972).

Safety and Hazards

Future Directions

N-Tosyl-D-phenylalanine could potentially be used in the treatment of diseases. For instance, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) has been shown to inhibit the pathogenesis of collagen-induced arthritis by blocking NF-kappaB activation .

Relevant Papers There are several papers relevant to this compound. For instance, one paper discusses the synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases . Another paper discusses the treatment with N-tosyl-L-phenylalanine chloromethyl ketone after the onset of collagen-induced arthritis .

Mechanism of Action

Target of Action

N-Tosyl-D-phenylalanine primarily targets proteases, specifically serine proteases such as chymotrypsin . It also inhibits some cysteine proteases such as caspase, papain, bromelain, or ficin .

Mode of Action

This compound interacts with its targets by irreversibly inhibiting them . It specifically alkylates the histidine-57 moiety in the active center of chymotrypsin and chymotrypsin-like serine proteases . The chloromethyl group of this compound reacts with the active site cysteine to form a covalent bond with the loss of the chlorine .

Biochemical Pathways

The inhibition of these proteases by this compound affects various biochemical pathways. For instance, it can inhibit the mitogen-induced activation of pp70s6k, a mitogen-regulated serine/threonine kinase involved in the G1 to S phase transition of the cell cycle . It also blocks the lipopolysaccharide (LPS) or cytokine-induced activation of nuclear factor κB (NFκB), which in turn blocks the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) transcription .

Pharmacokinetics

It is known that this compound is hydrophobic and of relatively low molecular weight, suggesting that it is likely to penetrate the plasma membrane and act within the cell .

Result of Action

The inhibition of proteases by this compound leads to various molecular and cellular effects. For instance, it can induce early morphological and biochemical changes associated with apoptosis, inhibit internucleosomal cleavage in rat thymocytes, and affect other apoptotic events induced by campothecin . It also inhibits the induction of NF-kB activity as well as the decay of the subunit IkB in response to phorbol 12-myristate 13-acetate (PMA) in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of this compound is expected to be at least two years when stored desiccated at -20°C . Its solubility and solution stability can also affect its action. Stock solutions of 10 mM can be prepared in methanol or ethanol and are stable for several months at 4°C .

properties

IUPAC Name |

(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCVIZBNRUWLY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350707 | |

| Record name | N-TOSYL-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86117-53-5 | |

| Record name | N-TOSYL-D-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)